![molecular formula C15H14BrNO B14003962 4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 92425-37-1](/img/structure/B14003962.png)
4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- is an organic compound with a complex structure that includes a phenol group, a bromine atom, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with (1-phenylethyl)amine. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The imine group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]-: Known for its unique combination of functional groups.
Phenol,4-chloro-2-[[(1-phenylethyl)imino]methyl]-: Similar structure but with a chlorine atom instead of bromine.
Phenol,4-fluoro-2-[[(1-phenylethyl)imino]methyl]-: Contains a fluorine atom, leading to different reactivity.
Uniqueness
Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs with different halogens .
Properties
CAS No. |
92425-37-1 |
|---|---|
Molecular Formula |
C15H14BrNO |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-bromo-2-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H14BrNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-11,18H,1H3 |
InChI Key |
OISFOSGBMZIRQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


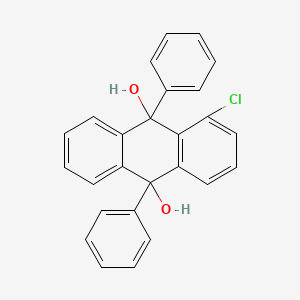
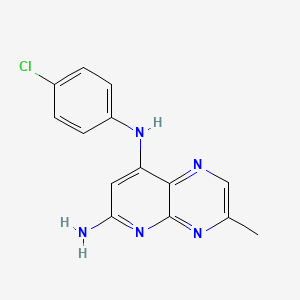
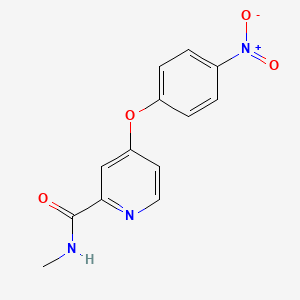
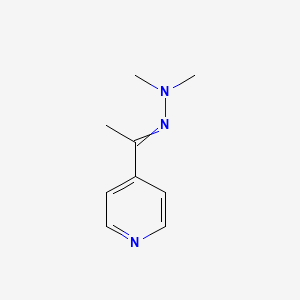
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
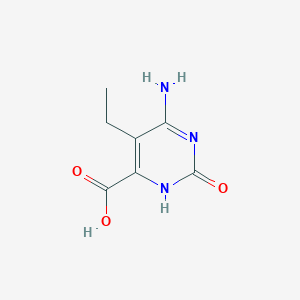
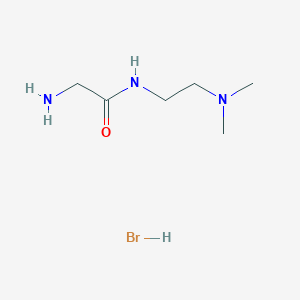
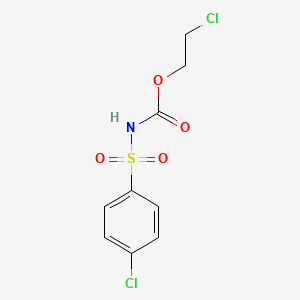
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
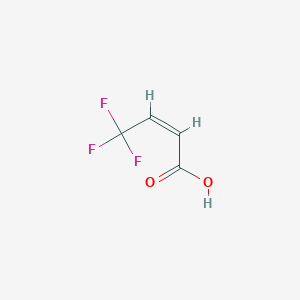
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)
